molecular formula C12H15NO4S B13854695 3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid CAS No. 847157-50-0

3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid

Katalognummer: B13854695
CAS-Nummer: 847157-50-0
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: JRTATRDXZLKNRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is an organic compound that features a benzoic acid core substituted with a methyl(methylsulfonyl)amino group and a prop-2-enyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid typically involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to form the methyl(methylsulfonyl)amino group.

    Alkylation: Finally, the prop-2-enyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The benzoic acid core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for sulfonyl group reduction.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products:

    Epoxides: Formed from the oxidation of the prop-2-enyl group.

    Sulfides: Resulting from the reduction of the sulfonyl group.

    Halogenated Benzoic Acids: Products of substitution reactions on the benzoic acid core.

Wissenschaftliche Forschungsanwendungen

3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-amino-4-(methylsulfonyl)benzoic acid
  • Methyl 3-amino-5-(methylsulfonyl)benzoate
  • N-(4-(methylsulfonyl)amino)phenyl)methanesulfonamide

Comparison: 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is unique due to the presence of both the methyl(methylsulfonyl)amino group and the prop-2-enyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the prop-2-enyl group allows for additional chemical modifications and interactions that are not possible with simpler sulfonylated benzoic acids.

Eigenschaften

CAS-Nummer

847157-50-0

Molekularformel

C12H15NO4S

Molekulargewicht

269.32 g/mol

IUPAC-Name

3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid

InChI

InChI=1S/C12H15NO4S/c1-4-5-9-6-10(12(14)15)8-11(7-9)13(2)18(3,16)17/h4,6-8H,1,5H2,2-3H3,(H,14,15)

InChI-Schlüssel

JRTATRDXZLKNRP-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC(=CC(=C1)C(=O)O)CC=C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.